molecular formula C16H26N4O2 B2921683 tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate CAS No. 1699251-73-4

tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate

Cat. No.: B2921683
CAS No.: 1699251-73-4
M. Wt: 306.41
InChI Key: RZVTXSHHLKXOPS-UHFFFAOYSA-N
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Description

The compound tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate is a pyridine derivative featuring a tert-butyl carbamate group at the 2-position and an azepan-4-ylamino substituent at the 5-position of the pyridine ring.

Properties

IUPAC Name

tert-butyl N-[5-(azepan-4-ylamino)pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-14-7-6-13(11-18-14)19-12-5-4-9-17-10-8-12/h6-7,11-12,17,19H,4-5,8-10H2,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVTXSHHLKXOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)NC2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Size : The azepane ring in the target compound provides greater conformational flexibility and lipophilicity compared to six-membered piperidine/piperazine derivatives .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) reduce basicity, while acetylated or alkylated amines (e.g., ) modulate solubility and metabolic stability.

Target Compound (Inferred Pathway):

Coupling Reaction: Likely involves Buchwald-Hartwig amination or nucleophilic aromatic substitution to introduce the azepan-4-ylamino group at the 5-position of pyridine.

Carbamate Protection : tert-Butyl carbamate installation via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Comparative Syntheses:

  • tert-Butyl (1-acetylpiperidin-4-yl)carbamate :
    • Step 1: Piperidine-4-ylcarbamate acetylation with Ac₂O in DCM.
    • Step 2: Boc deprotection using HCl/MeOH.
  • Pyrimidine-Pyridine Hybrids : Palladium-catalyzed cross-coupling (Pd₂(dba)₃/BINAP) for aryl-amine bond formation. Nitro reduction with Fe/NH₄Cl for amino group generation.

Key Differences :

  • The target compound’s synthesis likely requires specialized catalysts (e.g., Pd-based) for azepane coupling, whereas acetylated analogs employ simpler acylation steps.
  • Piperazine-containing derivatives demand rigorous purification (column chromatography) due to complex intermediates.

Physicochemical and Functional Properties

Property Target Compound tert-Butyl (1-acetylpiperidin-4-yl)carbamate tert-Butyl N-{5-[(methylamino)methyl]pyridin-2-yl}carbamate
Polarity Moderate (azepane H-bond donor) Low (acetylated amine) Moderate (methylaminomethyl)
Lipophilicity (LogP) High (azepane bulk) Moderate Low to moderate
Stability Stable under basic conditions Labile to acidic hydrolysis (Boc group) Stable

Functional Implications :

  • The azepane group may enhance membrane permeability in drug design compared to smaller heterocycles .
  • Acetylated analogs show reduced reactivity toward nucleophiles, whereas primary amines (e.g., ) are more prone to metabolic oxidation.

Biological Activity

tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate is a compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings associated with this compound, highlighting its therapeutic prospects.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H26_{26}N4_{4}O2_{2}, with a molecular weight of 306.40 g/mol. Its structure includes a pyridine ring, an azepane moiety, and a tert-butyl group, which contribute to its unique pharmacological properties. The presence of the azepane ring is particularly significant as it may enhance the compound's ability to interact with biological targets due to its conformational flexibility .

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyridine Derivative : 2-chloropyridine reacts with azepane through nucleophilic substitution.
  • Carbamate Formation : The resulting intermediate is treated with tert-butyl chloroformate in the presence of a base like triethylamine to yield the final product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor for certain enzymes involved in neurodegenerative processes, specifically targeting pathways associated with Alzheimer’s disease .

Therapeutic Potential

Research indicates that this compound exhibits potential therapeutic effects in various contexts:

  • Neuroprotective Effects : In vitro studies have shown that related compounds can inhibit amyloid beta (Aβ) aggregation and protect astrocytes from Aβ-induced toxicity. For example, a similar compound demonstrated significant cell viability improvement against Aβ-induced cell death .
  • Antimicrobial Activity : Compounds structurally related to this compound have exhibited antibacterial properties against resistant strains such as Staphylococcus aureus . The mechanism often involves disrupting bacterial cell membranes.
  • Potential Anticancer Properties : Some derivatives have shown promise in anticancer applications, suggesting that the compound may influence cancer cell proliferation or survival pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

StudyFindings
Study 1Demonstrated inhibition of β-secretase activity with an IC50_{50} of 15.4 nM, suggesting potential for Alzheimer's treatment .
Study 2Showed protective effects on astrocytes against Aβ toxicity, improving cell viability significantly when treated with related compounds .
Study 3Investigated antimicrobial effects against drug-resistant bacteria, highlighting its potential in infectious disease treatment .

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